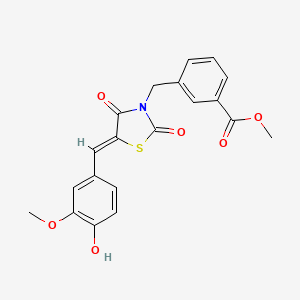

(Z)-methyl 3-((5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. This compound features a complex molecular structure, including a benzylidene group, a dioxothiazolidinyl moiety, and a benzoate ester group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 3-((5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiophene-2-carboxylic acid hydrazide to form a Schiff base, followed by cyclization to form the dioxothiazolidinyl core. The final step involves esterification with methyl benzoate under acidic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. Large-scale reactions would be conducted in reactors with precise temperature and pH control to optimize the reaction conditions. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The hydroxyl group on the benzene ring can be oxidized to form a quinone derivative.

Reduction: : The dioxothiazolidinyl moiety can be reduced to form a thiazolidinyl derivative.

Substitution: : The benzoate ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Formation of quinone derivatives.

Reduction: : Formation of thiazolidinyl derivatives.

Substitution: : Formation of amides or other substituted benzoate derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have indicated that thiazolidinone derivatives, including those related to (Z)-methyl 3-((5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate, exhibit significant antimicrobial activity. For instance, N-derivatives of similar thiazolidinone structures have been evaluated for their in vitro antimicrobial efficacy against various pathogens. These compounds have shown promising results against bacteria and fungi, suggesting their potential as novel antimicrobial agents .

Antioxidant Activity

The antioxidant properties of thiazolidinone derivatives are also noteworthy. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is essential for preventing cellular damage and may contribute to their therapeutic effects in various diseases linked to oxidative stress .

Anti-Melanogenic Effects

Research has highlighted the potential of certain thiazolidinone derivatives to inhibit melanogenesis. For example, compounds derived from thiazolidinone scaffolds have been shown to inhibit tyrosinase activity, a key enzyme in melanin production. This property positions these compounds as candidates for skin whitening agents and treatments for hyperpigmentation disorders .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of the thiazolidinone ring and subsequent modifications to introduce the benzylidene moiety.

General Synthetic Route

A common approach includes:

- Formation of Thiazolidinone: The initial step often involves the reaction of appropriate thioketones with aldehydes or ketones under acidic conditions to form the thiazolidinone framework.

- Benzylidene Formation: The introduction of a benzylidene group can be achieved through condensation reactions involving aldehydes and amines or thioketones.

- Methyl Esterification: Finally, methyl esterification can be performed using methyl iodide or dimethyl sulfate in the presence of a base to yield the final product .

Case Study 1: Antimicrobial Evaluation

A study conducted on various thiazolidinone derivatives demonstrated that modifications at the benzylidene position significantly influenced antimicrobial activity. Compounds were screened against standard bacterial strains, revealing that certain substitutions enhanced their efficacy compared to traditional antibiotics .

Case Study 2: Antioxidant Activity Assessment

In vitro assays measuring DPPH radical scavenging activity showed that specific structural features in thiazolidinones correlate with increased antioxidant capacity. The findings suggest that this compound could serve as a lead compound for developing antioxidants .

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Efficacy/IC50 Values |

|---|---|---|

| Antimicrobial | Thiazolidinone Derivatives | IC50 values ranging from 1 µM to 10 µM |

| Antioxidant | Similar Thiazolidinones | DPPH scavenging activity > 70% |

| Anti-Melanogenic | Tyrosinase Inhibitors | IC50 values < 5 µM |

Wirkmechanismus

The mechanism by which (Z)-methyl 3-((5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes like tyrosinase, which is involved in melanin production, or interact with microbial enzymes to exhibit antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

This compound can be compared with other similar compounds, such as:

MHY773: : A related compound with tyrosinase inhibitory activity.

1,3,4-Thiadiazole derivatives: : Compounds with antimicrobial properties.

Biologische Aktivität

(Z)-methyl 3-((5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate is a thiazolidinone derivative that has garnered attention due to its diverse biological activities. Thiazolidinones are known for their potential in medicinal chemistry, exhibiting a range of pharmacological properties including anticancer, antibacterial, antifungal, and antidiabetic effects. This article provides a detailed overview of the biological activities associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure features a thiazolidinone ring fused with a methoxybenzylidene moiety, which is significant for its biological activity. The molecular formula is C15H15N2O5S, with a molar mass of approximately 327.35 g/mol. Its unique structure may contribute to its interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. A study highlighted that certain thiazolidinones can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation .

Antimicrobial Activity

Thiazolidinones have also been reported to possess antimicrobial properties against various pathogens. In vitro studies indicated that related compounds demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Antidiabetic Effects

The thiazolidinone scaffold is recognized for its role in enhancing insulin sensitivity and lowering blood glucose levels. Research has shown that derivatives can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in lipid and glucose metabolism. For example, one derivative exhibited an IC50 value of 5.88 µM against protein tyrosine phosphatase 1B (PTP1B), suggesting potential for developing antidiabetic agents .

Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Cell Cycle Modulation : Induces cell cycle arrest in cancer cells.

- Enzyme Inhibition : Acts as an inhibitor for enzymes like PTP1B, influencing glucose metabolism.

- Antimicrobial Action : Disrupts microbial cell function through various biochemical pathways.

Eigenschaften

IUPAC Name |

methyl 3-[[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6S/c1-26-16-9-12(6-7-15(16)22)10-17-18(23)21(20(25)28-17)11-13-4-3-5-14(8-13)19(24)27-2/h3-10,22H,11H2,1-2H3/b17-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIRGODXBPYKDF-YVLHZVERSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.